1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
1-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-(2-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-13-11-18(22-14(2)21-13)25-16-7-9-23(10-8-16)19(24)12-15-5-3-4-6-17(15)20/h3-6,11,16H,7-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXARZBYLKIAQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under basic conditions.
Attachment of the Pyrimidine Group: The 2,6-dimethylpyrimidine moiety is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a pyrimidine derivative.
Incorporation of the Fluorophenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The pathways involved could include signal transduction cascades, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their chemical and biological properties:
2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- Structural Differences : Replaces the 2-fluorophenyl group with a benzo[d]thiazol-2-ylthio moiety.
2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-(4-fluorophenyl)ethanone
- Structural Differences: Substitutes the pyrimidine ring with a thieno[2,3-d]pyrimidine system and shifts the fluorine from the 2- to 4-position on the phenyl ring.
- The 4-fluorophenyl group may alter steric interactions in receptor binding compared to the 2-fluorophenyl analog .
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
- Structural Differences: Lacks the pyrimidinyloxy-piperidine moiety entirely, retaining only the fluorophenyl-ethanone segment.
- Functional Implications: Simplified structure reduces molecular weight and complexity, likely diminishing target specificity but improving synthetic accessibility. This compound is restricted to laboratory research due to unoptimized bioactivity .
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydro-pyrimidin-5-yl]ethanone
- Structural Differences: Integrates a tetrahydro-pyrimidinone core with a sulfanylidene group and 4-fluorophenyl substitution.
- However, the absence of the piperidine ring may limit blood-brain barrier penetration .
1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone
- Structural Differences: Features a dimethylamino-iodo-pyrimidine group instead of the 2,6-dimethylpyrimidinyloxy substituent.
- Functional Implications: The iodine atom enables radiolabeling (e.g., for PET imaging), while the dimethylamino group introduces basicity, altering solubility and pharmacokinetics .
Comparative Analysis Table
Research Findings and Implications
- Receptor Binding : Fluorophenyl positioning (2- vs. 4-) significantly impacts steric and electronic interactions. The target compound’s 2-fluorophenyl group may favor binding to hydrophobic pockets in kinases, whereas 4-fluorophenyl analogs () could target DNA-associated proteins .
- Synthetic Complexity : The target compound’s pyrimidinyloxy-piperidine moiety requires multi-step synthesis, unlike simpler analogs (), highlighting a trade-off between bioactivity and scalability .
Biological Activity
1-(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-(2-fluorophenyl)ethanone is a synthetic organic compound that has attracted significant attention due to its potential biological activities. This compound features a complex structure that includes a piperidine ring and a pyrimidine moiety, which are important for its interaction with biological targets. Research into its biological activity is ongoing, focusing on its mechanisms of action, therapeutic potential, and applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 364.4 g/mol. The structural features of this compound contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 364.4 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, potentially modulating biochemical pathways that are crucial in disease processes. For instance, the compound may inhibit specific enzymes involved in metabolic pathways or signal transduction mechanisms.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic functions.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Studies suggest it may inhibit viral replication by targeting viral enzymes or host cell receptors necessary for viral entry and replication. Further research is needed to elucidate the specific viral targets and pathways affected by this compound.
Enzyme Inhibition
Kinetic studies have demonstrated that this compound can act as a competitive inhibitor for several enzymes, including those involved in the degradation of neurotransmitters or metabolic substrates. For example, inhibition assays using increasing concentrations of substrate have revealed significant reductions in enzyme activity, indicating its potential as a therapeutic agent for conditions like depression or neurodegenerative diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the effectiveness of various concentrations of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value (the concentration required to inhibit 50% of the pathogen's growth) significantly lower than that of standard antibiotics, suggesting enhanced efficacy against resistant strains.
- Antiviral Mechanism : Another investigation focused on the compound's effects on influenza virus replication in vitro. The results showed a dose-dependent reduction in viral titers, supporting its potential as an antiviral agent.
- Enzyme Inhibition Kinetics : A detailed kinetic analysis was performed to assess the inhibitory effects on tyrosinase activity using Lineweaver-Burk plots. The findings indicated that the compound acts as a competitive inhibitor with a calculated Km value suggesting high affinity for the enzyme substrate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
